Ethyl 3-ethoxy-2-nitroacrylate
CAS No.:
Cat. No.: VC4022683
Molecular Formula: C7H11NO5
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO5 |
|---|---|
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | ethyl (Z)-3-ethoxy-2-nitroprop-2-enoate |
| Standard InChI | InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5- |
| Standard InChI Key | NCRBAZRGVXAEOT-WAYWQWQTSA-N |
| Isomeric SMILES | CCO/C=C(/C(=O)OCC)\[N+](=O)[O-] |
| SMILES | CCOC=C(C(=O)OCC)[N+](=O)[O-] |
| Canonical SMILES | CCOC=C(C(=O)OCC)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Structure
Ethyl 3-ethoxy-2-nitroacrylate has the molecular formula C₇H₁₁NO₅ (MW: 189.17 g/mol) and features a conjugated nitroacrylate backbone with ethoxy and ethyl ester groups at the α- and β-positions, respectively . The Z-isomer predominates (>80% in solution) due to intramolecular hydrogen bonding between the nitro group’s oxygen and the ethoxy hydrogen, as confirmed by NMR and DFT studies .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl (Z)-3-ethoxy-2-nitroprop-2-enoate | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 279.4 ± 35.0 °C (760 mmHg) | |
| LogP | 0.52 |
Synthesis and Industrial Production
Laboratory-Scale Methods
The compound is synthesized via Knoevenagel condensation between ethyl nitroacetate and ethoxyacetaldehyde derivatives. Titanium tetrachloride (TiCl₄) and N-methylmorpholine in tetrahydrofuran (THF) yield the product at –15°C to –5°C, achieving 85% purity . Alternative routes include nucleophilic vinylic substitution on related nitroacrylates.
Industrial Manufacturing
Large-scale production employs continuous flow reactors with heterogeneous catalysts (e.g., zeolites) to enhance yield (≥90%) and reduce byproducts. Process optimization focuses on minimizing exothermic risks and stabilizing the nitro group against decomposition .
Reactivity and Mechanistic Insights
Electrophilic Character
The nitro group withdraws electron density, polarizing the α,β-unsaturated system and enhancing susceptibility to nucleophilic attack. This property facilitates:
Stereochemical Outcomes
Reactions often proceed with Z-selectivity due to steric hindrance between the ethoxy and ester groups. For example, cyclization with imidazole yields spiro-oxazine N-oxides exclusively in the Z-configuration .
Applications in Organic Synthesis
Heterocycle Synthesis
Ethyl 3-ethoxy-2-nitroacrylate is pivotal in constructing:
-
Pyrimido[1,2-a]benzimidazoles: Antiviral scaffolds synthesized via [4+2] cycloaddition.
-
Spiro-oxazines: Photochromic compounds for optical materials .
Biologically Active Derivatives
Derivatives exhibit antimicrobial and antiviral activities in preliminary assays. For instance, pyrimidone analogs inhibit influenza A replication (IC₅₀: 12 µM).
Physicochemical and Spectroscopic Properties
Spectral Data
Thermal Stability
The compound decomposes exothermically above 150°C, necessitating storage below 25°C .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Acute toxicity (oral, dermal) | H301/H311 | Use gloves/eye protection |
| Flammability | H226 | Avoid ignition sources |
| Environmental toxicity | H410 | Prevent water contamination |
First Aid
-
Inhalation: Move to fresh air; administer oxygen if breathing is labored .
-
Skin contact: Wash with soap and water; apply emollient cream .
Recent Research and Future Directions
Push-Pull Nitroalkenes
Ethyl 3-ethoxy-2-nitroacrylate is a model push-pull nitroalkene in studies of charge-transfer interactions. Its electron-deficient double bond participates in asymmetric catalysis for chiral amine synthesis .
Drug Discovery
Ongoing work explores its utility in kinase inhibitors (e.g., JAK/STAT pathway modulators) and antibiotic adjuvants .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume